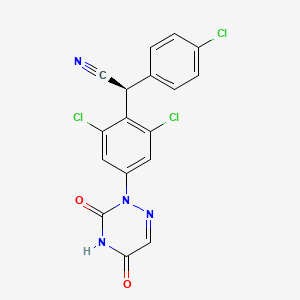
Diclazuril, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclazuril, (S)- is a triazine antiprotozoal compound widely used in veterinary medicine as a coccidiostat. It is known for its efficacy in controlling coccidiosis, a parasitic disease caused by protozoan parasites of the genus Eimeria. Diclazuril is particularly valued for its low toxicity and high effectiveness in preventing and treating coccidiosis in poultry and other livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclazuril typically involves multiple steps, starting with 2,6-dichloro-para-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw materials. These compounds undergo diazotization, substitution, and reduction reactions to form intermediate compounds. The final product is obtained through cyclization and ring enlargement reactions .
Industrial Production Methods
Industrial production of diclazuril involves optimizing the synthetic route to increase yield and reduce costs. One method involves the use of sodium nitrite and sodium hydroxide in a reaction flask, followed by the addition of tetrabutylammonium bromide and tetrahydrofuran. The reaction mixture is then subjected to various temperature and pH conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diclazuril undergoes several types of chemical reactions, including:
Oxidation: Diclazuril can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert diclazuril into different reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the diclazuril molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, sodium hydroxide, and various organic solvents such as tetrahydrofuran and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of diclazuril, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Diclazuril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of triazine chemistry and its derivatives.
Biology: Investigated for its effects on protozoan parasites and its potential use in controlling parasitic infections.
Medicine: Explored for its potential therapeutic applications in treating parasitic diseases in animals.
Industry: Used in the development of veterinary pharmaceuticals and feed additives to control coccidiosis in livestock .
Mechanism of Action
The exact mechanism of action of diclazuril is not fully understood. it is known to target the asexual and sexual stages of coccidia, preventing the excretion of oocysts and disrupting the parasite’s life cycle. Cyclin-dependent kinases are prominent target proteins in apicomplexan parasites, and diclazuril’s effects on these proteins contribute to its anticoccidial activity .
Comparison with Similar Compounds
Diclazuril is often compared with other triazine anticoccidial drugs such as toltrazuril and nicarbazin. While all these compounds are effective in controlling coccidiosis, diclazuril is noted for its lower toxicity and higher efficacy in certain applications. Toltrazuril, for example, requires a higher dose and has a longer period of activity compared to diclazuril .
Similar Compounds
Toltrazuril: Another triazine anticoccidial drug used to control coccidiosis in poultry and livestock.
Nicarbazin: A combination of 4,4’-dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine used as a coccidiostat
Diclazuril’s unique properties, such as its low toxicity and high efficacy, make it a valuable compound in veterinary medicine and scientific research.
Properties
CAS No. |
142004-16-8 |
|---|---|
Molecular Formula |
C17H9Cl3N4O2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m0/s1 |
InChI Key |
ZSZFUDFOPOMEET-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















